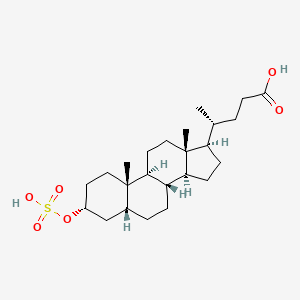
Sulfolithocholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfolithocholic acid, also known as sulfolithocholate, belongs to the class of organic compounds known as bile acids, alcohols and derivatives. These are organic compounds containing an alcohol or acid derivative of cholic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Sulfolithocholic acid is characterized by the presence of a sulfo group at the 3-position of lithocholic acid, which enhances its solubility and reactivity compared to its parent compound. Its chemical formula is C24H40O6S, and it is classified as a steroid sulfate . This modification plays a crucial role in its biological interactions and metabolic pathways.
Hepatoprotection
This compound has been studied for its potential hepatoprotective properties. Research indicates that sulfation of lithocholic acid may mitigate its toxic effects on liver cells, thereby offering a protective mechanism against drug-induced hepatotoxicity. A study highlighted that efficient sulfation processes in humans can detoxify lithocholic acid, reducing its cytotoxic impact on liver tissues .
Modulation of Gut Microbiota
The compound's role in modulating gut microbiota has been investigated through metabolomics approaches. A study demonstrated that this compound participates in the metabolic conversion processes carried out by gut microbiota, influencing bile acid profiles and potentially altering gut health . This modulation can have implications for conditions such as inflammatory bowel disease and metabolic syndrome.
Bile Acid Metabolism Studies
This compound serves as a valuable marker in studies examining bile acid metabolism. Its unique structure allows researchers to trace metabolic pathways involving bile acids in various physiological and pathological states. For instance, it has been utilized in studies assessing the conjugation patterns of bile acids in patients with liver diseases .
Analytical Chemistry Techniques
The compound is frequently analyzed using advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). These methods enable precise quantification and characterization of bile acids in biological samples, enhancing our understanding of their roles in health and disease .
Hepatotoxicity Relevance
A notable case study examined the detoxification mechanisms of lithocholic acid through sulfation pathways involving this compound. The findings suggested that individuals with higher sulfation capacity exhibited lower incidences of drug-induced liver injury, emphasizing the compound's protective role .
Gut Health Implications
Another study focused on the impact of this compound on gut microbiota diversity and composition. Results indicated that supplementation with this compound could enhance beneficial bacterial populations while inhibiting pathogenic strains, thus promoting overall gut health .
Data Tables
Propiedades
Número CAS |
34669-57-3 |
|---|---|
Fórmula molecular |
C24H40O6S |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |
Clave InChI |
AXDXVEYHEODSPN-HVATVPOCSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Apariencia |
Solid powder |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lithocholate-3-sulfate lithocholic acid sulfate sulfolithocholic acid sulfolithocholic acid, (3beta,5alpha)-isomer sulfolithocholic acid, diammonium salt sulfolithocholic acid, disodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















